molecular formula C20H19F3N4O B2670194 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448056-88-9

1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2670194
CAS No.: 1448056-88-9
M. Wt: 388.394
InChI Key: AWKGFHIMEZDMCF-UHFFFAOYSA-N
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Description

Evolution of Pyrazole-Urea Derivatives in Medicinal Chemistry

The pyrazole nucleus emerged as a privileged scaffold following the clinical success of Celecoxib (FDA-approved in 1998), which demonstrated both anti-inflammatory and anticancer properties through cyclooxygenase-2 inhibition. Medicinal chemists subsequently explored urea substitutions to enhance target engagement breadth, recognizing that the urea moiety could simultaneously donate/accept hydrogen bonds while improving aqueous solubility. Early hybrids like BIRB-796 (Figure 1) validated this approach, showing picomolar inhibition of p38 MAP kinase through urea-mediated interactions with Glu71 and Asp168 residues.

Table 1: Milestone Pyrazole-Urea Hybrids

Compound Target Key Structural Features
BIRB-796 p38 MAP kinase Naphthalene-urea-pyrazole
Sorafenib RAF/VEGFR/PDGFR Diarylurea with pyridyl group
EVT-2796202 Undisclosed kinase Benzhydryl-trifluoromethylpyrazole-urea

The synergy between pyrazole and urea is particularly evident in kinase inhibition. Pyrazole’s planar aromatic system positions the urea moiety for optimal interaction with kinase ATP-binding pockets, while the urea’s NH groups stabilize the DFG-out conformation in kinases like BRAF. This dual pharmacophore strategy has produced clinical candidates with improved selectivity profiles compared to single-scaffold inhibitors.

Emergence of Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl substitution at pyrazole’s 3-position, as seen in 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, addresses two key challenges in drug design: metabolic stability and membrane permeability. The -CF3 group’s strong electron-withdrawing effect (+0.43 σm) reduces pyrazole ring oxidation while creating a hydrophobic “anchor” region for target binding. Comparative studies show that 3-CF3 pyrazoles exhibit 3–5× longer plasma half-lives than their methyl-substituted analogs in rodent models.

Synthetic advances enabled this structural evolution. The development of di-Boc trifluoromethylhydrazine reagents allowed efficient [3+2] cycloadditions with α,β-unsaturated carbonyls, yielding N-CF3 pyrazoles in ≤72% yields (Scheme 1). Later methodologies employed MnO2-mediated aromatization of pyrazolines to access 1,3,4-trisubstituted variants critical for kinase inhibitor design.

Scheme 1: Synthetic Routes to 3-CF3 Pyrazoles

  • Trifluoroacetonitrile imine + enone → trans-5-acyl-pyrazoline
  • Oxidative aromatization (MnO2, DMSO/hexane) → 3-CF3 pyrazole

These methods resolved historical challenges in regioselective CF3 incorporation, directly enabling the synthesis of advanced intermediates like 3-(trifluoromethyl)-1H-pyrazol-1-ylethylamine – a key precursor in the target compound.

Development of Urea Scaffolds as Privileged Structures

Urea’s ascendancy as a privileged scaffold began with the 1916 introduction of suramin, though its full potential wasn’t realized until kinase inhibitor development in the 2000s. The urea group in this compound exemplifies three design principles:

  • Conformational Restriction : The ethyl spacer between urea and pyrazole enforces a 120° dihedral angle, pre-organizing the molecule for target binding.
  • Solubility Modulation : Urea’s dipole moment (4.56 D) counterbalances the CF3 group’s hydrophobicity, maintaining cLogP ≤3.5.
  • H-bond Networks : Crystallographic studies show urea NH groups form bifurcated H-bonds with kinase hinge residues (e.g., Glu500 in BRAF), while the carbonyl oxygen anchors to catalytic lysines.

Modern urea derivatives achieve nanomolar potencies through strategic N-substitution. The benzhydryl group in the target compound likely occupies allosteric pockets adjacent to ATP-binding sites, as observed in related Src kinase inhibitors. This design paradigm has produced clinical candidates with 10–100× improved cellular activity over first-generation pyrazole-ureas.

Properties

IUPAC Name

1-benzhydryl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)17-11-13-27(26-17)14-12-24-19(28)25-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13,18H,12,14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKGFHIMEZDMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Benzhydryl Group: The benzhydryl group is attached through a nucleophilic substitution reaction, often using benzhydryl chloride.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the benzhydryl or pyrazole groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amine and carbonyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • Molecular Formula : C16H18F3N3O
  • Molecular Weight : 337.33 g/mol
  • Key Functional Groups : Urea, trifluoromethyl group, and a pyrazole ring.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, as anticancer agents. Research indicates that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have shown improved activity due to increased lipophilicity and bioavailability .

Antimicrobial Properties

Compounds containing the pyrazole moiety have demonstrated significant antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced activity against bacterial strains, making these compounds promising candidates for developing new antibiotics .

Anti-inflammatory Effects

The urea functional group in this compound may contribute to anti-inflammatory effects. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and pathways, indicating potential use in treating inflammatory diseases .

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further derivatization, enabling the creation of various biologically active compounds. The synthesis often involves reactions with isocyanates or other electrophiles to yield diverse urea derivatives .

Ligand Development in Coordination Chemistry

The unique structural features of this compound make it suitable for use as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be exploited in catalysis and material science applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EvaluationIdentified significant cytotoxicity against colon cancer cell lines with IC50 values < 10 µM for derivatives containing trifluoromethyl groups .
Study BAntimicrobial ActivityDemonstrated enhanced antimicrobial activity against E. coli and S. aureus compared to non-fluorinated analogs .
Study CSynthesis of UreasDeveloped a method for synthesizing urea derivatives with high yields (>90%) using this compound as a precursor .

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The benzhydryl group provides steric bulk, influencing the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Urea Derivatives with Pyrazole Substituents

  • 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) (): Structural Differences: Both lack the trifluoromethyl group and benzhydryl moiety. Instead, they possess ethyl-urea and phenylpyrazole groups. The smaller ethyl group may reduce steric hindrance, favoring interactions with less bulky binding pockets .

Urea-Pyrazole Hybrids with Aromatic Substituents

  • 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) ():
    • Structural Differences : Features a dimethoxyphenyl group instead of benzhydryl and a methylpyrazole instead of trifluoromethylpyrazole.
    • Functional Implications : Methoxy groups enhance solubility but lack the strong hydrophobic and electron-withdrawing properties of trifluoromethyl. This may reduce target affinity in hydrophobic environments .

Trifluoromethyl-Containing Analogues

  • A-425619 (): A urea derivative with isoquinoline and trifluoromethylbenzyl groups. The trifluoromethylbenzyl group shares electronic similarities but lacks the pyrazole’s nitrogen-rich core. Functional Implications: Isoquinoline may enhance binding to aromatic receptors, while the absence of pyrazole could reduce metal-coordination capabilities .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Selected Urea Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents logP* (Predicted) Notable Features
Target Compound ~435.4 Benzhydryl, Trifluoromethylpyrazole 3.8 High lipophilicity, strong electron withdrawal
9a () ~285.3 Ethyl, Phenylpyrazole 2.1 Moderate solubility, limited steric bulk
MK13 () ~316.3 Dimethoxyphenyl, Methylpyrazole 1.9 Enhanced solubility, weaker hydrophobicity
A-425619 () ~349.3 Isoquinoline, Trifluoromethylbenzyl 3.5 Balanced lipophilicity, aromatic-rich core

*logP values estimated using ChemDraw software.

Research Findings and Implications

  • Trifluoromethyl Effects: The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogues (e.g., 9a, MK13) .
  • Benzhydryl vs.
  • Pyrazole vs. Isoquinoline: Pyrazole’s nitrogen atoms offer hydrogen-bonding and metal-coordination capabilities absent in A-425619, making the target compound more versatile in enzyme inhibition .

Biological Activity

1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity and selectivity in various pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C23H23F3N4OC_{23}H_{23}F_3N_4O, with a molecular weight of 428.4 g/mol. The structure includes a benzhydryl group, a urea moiety, and a pyrazole derivative, which together contribute to its biological properties.

PropertyValue
Molecular FormulaC23H23F3N4OC_{23}H_{23}F_3N_4O
Molecular Weight428.4 g/mol
CAS Number1797225-12-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, research has shown that pyrazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its cell membrane permeability and bioavailability.

A study conducted by Edelmann et al. (2020) demonstrated that similar trifluoromethylated pyrazole derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound may share this property .

Antimicrobial Activity

Compounds with the pyrazole scaffold have also been investigated for their antimicrobial properties. Trifluoromethylated pyrazoles have shown activity against various bacterial strains, indicating that this compound could possess similar antimicrobial effects. Research indicates that the presence of the trifluoromethyl group can enhance the interaction with microbial targets, leading to increased efficacy .

Antimalarial Potential

The exploration of novel antimalarial agents is critical due to increasing resistance against existing treatments. Trifluoromethylated compounds have been noted for their potential in antimalarial applications. A review highlighted that certain derivatives exhibited promising in vitro activity against Plasmodium falciparum strains, suggesting that this compound may warrant further investigation in this area .

Case Study: Cytotoxicity Against Cancer Cell Lines

In one study, a series of trifluoromethylated pyrazoles were synthesized and tested for their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 20 µM for one derivative, suggesting significant anticancer activity. The structural features contributing to this activity were analyzed using molecular docking studies, revealing favorable interactions with key proteins involved in cancer progression .

Research Findings: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with trifluoromethyl substitutions had lower minimum inhibitory concentrations (MICs), indicating enhanced antibacterial properties compared to their non-trifluoromethylated counterparts .

Q & A

Q. What are the standard synthetic routes for 1-benzhydryl-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, and what factors influence reaction yield?

Methodological Answer: The synthesis typically involves coupling reactions between substituted isocyanates and amines. For example:

  • Step 1: React benzhydryl isocyanate with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine in an inert solvent (e.g., dichloromethane or toluene).
  • Step 2: Use a base like triethylamine to neutralize HCl formed during the reaction .
  • Step 3: Optimize temperature (reflux conditions) and stoichiometry to maximize yield.

Key factors affecting yield:

  • Purity of starting materials.
  • Solvent choice (polar aprotic solvents may enhance reactivity).
  • Catalyst use (e.g., coupling agents like DIPEA in analogous urea syntheses ).

Q. How can researchers characterize the structural conformation of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR: Assign peaks to confirm the presence of benzhydryl, trifluoromethylpyrazole, and urea moieties. Compare with reference spectra of similar compounds .
  • X-ray crystallography: Resolve the 3D structure to verify stereochemistry and hydrogen-bonding patterns, as demonstrated in urea derivative studies .
  • FTIR: Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities across studies?

Methodological Answer: Address discrepancies by:

  • Standardizing assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Purity validation: Employ HPLC (≥95% purity) to rule out impurities affecting activity .
  • Mechanistic studies: Compare in vitro (e.g., enzyme inhibition) and in vivo results to identify bioavailability or metabolism differences .

Example: If one study reports cytotoxicity while another does not, test under identical conditions (e.g., pH, exposure time) and include apoptosis markers (e.g., caspase-3 assays) .

Q. How can computational methods aid in designing derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular docking: Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock. Modify substituents on the pyrazole or benzhydryl groups to optimize interactions .
  • QSAR modeling: Corolate structural features (e.g., logP, polar surface area) with bioavailability data from analogous compounds .
  • ADMET prediction: Use tools like SwissADME to forecast absorption, metabolism, and toxicity risks for novel derivatives.

Q. What experimental approaches are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach as per long-term environmental studies :

  • Phase 1 (Lab): Measure physicochemical properties (e.g., hydrolysis rate, logKow) to predict environmental partitioning.
  • Phase 2 (Microcosm): Assess biodegradation in soil/water systems using LC-MS to track degradation products.
  • Phase 3 (Ecotoxicology): Evaluate toxicity in model organisms (e.g., Daphnia magna for aquatic toxicity).

Q. How can reaction conditions be optimized to improve synthesis scalability?

Methodological Answer:

  • Solvent screening: Test alternatives to DCM (e.g., THF or ethyl acetate) for greener processes .
  • Catalyst optimization: Replace traditional bases with immobilized catalysts for easier recovery.
  • Flow chemistry: Implement continuous flow reactors to enhance mixing and reduce reaction time, as seen in industrial-scale urea syntheses .

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

Methodological Answer:

  • Stability-indicating HPLC: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) .
  • Mass spectrometry (ESI-HRMS): Detect trace impurities or oxidation products .
  • Thermogravimetric analysis (TGA): Evaluate thermal stability to determine optimal storage temperatures.

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target identification: Use affinity chromatography or pull-down assays with tagged compounds .
  • Pathway analysis: Apply transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
  • Kinetic studies: Measure enzyme inhibition constants (Ki) using fluorometric assays .

Q. What are the best practices for reconciling conflicting spectral data in structural elucidation?

Methodological Answer:

  • Cross-validate techniques: Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing rotamers in urea derivatives) .
  • DFT calculations: Compare experimental NMR shifts with quantum-chemically predicted values .
  • Collaborative verification: Share raw data with independent labs for reproducibility checks.

Q. How can the compound’s toxicity profile be systematically evaluated?

Methodological Answer:

  • In vitro: Conduct MTT assays on hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293) .
  • In vivo: Use rodent models to assess acute toxicity (LD50) and organ histopathology.
  • Genotoxicity: Perform Ames tests for mutagenicity and comet assays for DNA damage .

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